molecular formula C7H16O B165554 2,4-Dimethyl-2-pentanol CAS No. 625-06-9

2,4-Dimethyl-2-pentanol

Cat. No.: B165554
CAS No.: 625-06-9
M. Wt: 116.2 g/mol
InChI Key: FMLSQAUAAGVTJO-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2-pentanol, also known as isobutyldimethylcarbinol, is an organic compound with the molecular formula C7H16O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is a colorless liquid with a mild odor and is used in various chemical processes and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-2-pentanol can be synthesized through several methods, including the Grignard reaction. One common synthetic route involves the reaction of isobutylmagnesium bromide with acetone, followed by hydrolysis. The reaction proceeds as follows:

(CH3)2CHCH2MgBr + (CH3)2CO(CH3)2C(OH)CH2CH(CH3)2\text{(CH3)2CHCH2MgBr + (CH3)2CO} \rightarrow \text{(CH3)2C(OH)CH2CH(CH3)2} (CH3)2CHCH2MgBr + (CH3)2CO→(CH3)2C(OH)CH2CH(CH3)2

This reaction requires anhydrous conditions and is typically carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2,4-dimethyl-2-pentene. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired conversion .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-2-pentanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Although it is already a reduced form, it can participate in reduction reactions under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.

Major Products Formed:

Scientific Research Applications

2,4-Dimethyl-2-pentanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2-pentanol involves its interaction with various molecular targets. As a tertiary alcohol, it can act as a nucleophile in substitution reactions, where the hydroxyl group is replaced by other functional groups. Additionally, its ability to form hydrogen bonds makes it a useful solvent in various chemical processes .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethyl-2-pentanol is unique due to its specific branching and the position of the hydroxyl group, which influences its reactivity and physical properties. Its tertiary alcohol structure makes it less prone to oxidation compared to primary and secondary alcohols, providing stability in various chemical environments .

Properties

IUPAC Name

2,4-dimethylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-6(2)5-7(3,4)8/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLSQAUAAGVTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211534
Record name 2,4-Dimethylpentan-2-ol
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Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

625-06-9
Record name 2,4-Dimethyl-2-pentanol
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Record name 2,4-Dimethyl-2-pentanol
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Record name 2,4-DIMETHYL-2-PENTANOL
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Record name 2,4-Dimethylpentan-2-ol
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Record name 2,4-dimethylpentan-2-ol
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Record name 2,4-DIMETHYL-2-PENTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the atmospheric fate of 2,4-Dimethyl-2-pentanol?

A: this compound, like many volatile organic compounds (VOCs), reacts with hydroxyl (OH) radicals in the atmosphere. [] This reaction initiates a complex degradation process, leading to various products. The presence of nitrogen oxides (NOx) further influences these atmospheric reactions. [, ]

Q2: What evidence suggests that alkoxy radical isomerization occurs during the atmospheric degradation of this compound?

A: The formation of 4-hydroxy-4-methyl-2-pentanone during the atmospheric degradation of this compound provides strong evidence for alkoxy radical isomerization. [] This specific product can only form if the alkoxy radical formed from the initial OH radical attack undergoes a 1,5-H shift, a type of isomerization reaction.

Q3: How does the structure of this compound influence its degradation pathway?

A: The structure of this compound, with its branched carbon chain and tertiary alcohol group, dictates the possible reaction sites for the OH radical attack. [] This, in turn, influences the structure of the resulting alkoxy radical and the likelihood of subsequent isomerization reactions. For example, the presence of methyl and methylene groups in specific positions allows for 1,5-H shifts in the formed alkoxy radicals. []

Q4: Are there analytical techniques available to identify and quantify this compound and its degradation products in environmental samples?

A: While specific analytical methods are not detailed in the provided abstracts, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique used to identify and quantify volatile organic compounds like this compound and its degradation products in complex mixtures. [] Researchers utilize standard protocols and databases like the National Institute of Standards and Technology (NIST) library to analyze the mass spectra obtained from GC-MS and identify the compounds present. []

Q5: What is the significance of studying the atmospheric fate of compounds like this compound?

A: Understanding the atmospheric fate of VOCs like this compound is crucial for several reasons. These reactions contribute to the formation of ozone and other secondary pollutants, impacting air quality and climate change. [] Furthermore, investigating the degradation pathways and products helps assess the environmental persistence and potential risks associated with these compounds.

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